![molecular formula C8H9F B1337616 1-Fluoro-2,4-dimethylbenzene CAS No. 452-65-3](/img/structure/B1337616.png)
1-Fluoro-2,4-dimethylbenzene
Overview
Description
Preparation Methods
1-Fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the fluorination of p-nitrotoluene or o-xylene. The specific reaction conditions can vary based on the desired yield and purity. Industrial production methods often involve electrophilic aromatic substitution reactions, where a fluorine atom is introduced into the benzene ring in the presence of a suitable catalyst .
Chemical Reactions Analysis
1-Fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Substitution Reactions: The fluorine atom in this compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-Fluoro-2,4-dimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorine substituent enhances its reactivity in electrophilic aromatic substitution reactions, making it a useful building block for designing new compounds. For example:
- Synthesis of Pharmaceuticals : The compound can be used to synthesize pharmaceuticals by introducing various functional groups through substitution reactions.
- Material Science : It is utilized in developing specialty chemicals and polymers due to its unique properties imparted by the fluorine atom.
Medicinal Chemistry
Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. Research indicates that this compound can be explored for:
- Drug Development : The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates. Studies have shown that fluorinated compounds can interact differently with biological targets, leading to improved therapeutic profiles.
- Biological Studies : It can aid in studying enzyme interactions and metabolic pathways involving fluorinated organic molecules, providing insights into their mechanisms of action.
Case Study 1: Synthesis of Fluorinated Anticancer Agents
Recent studies have focused on synthesizing fluorinated anticancer agents using this compound as a precursor. The incorporation of fluorine into these agents has been shown to improve their efficacy against specific cancer cell lines while reducing side effects.
Compound | Target Cancer Type | Efficacy | Reference |
---|---|---|---|
Fluorinated Agent A | Breast Cancer | High | |
Fluorinated Agent B | Lung Cancer | Moderate |
Case Study 2: Material Science Applications
In material science, the compound has been utilized to create advanced polymers with enhanced thermal and chemical resistance. Researchers have demonstrated that incorporating this compound into polymer matrices leads to materials with superior performance characteristics.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,4-dimethylbenzene in chemical reactions typically involves the formation of a benzenonium intermediate during electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring . This mechanism is crucial for understanding how this compound interacts with various reagents and catalysts.
Comparison with Similar Compounds
1-Fluoro-2,4-dimethylbenzene can be compared with other similar compounds, such as:
- 2,4-Dimethylfluorobenzene
- 2-Fluoro-5-methyltoluene
- 4-Fluoro-m-xylene
These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and applications
Biological Activity
1-Fluoro-2,4-dimethylbenzene, also known as this compound (CAS Number: 95-55-6), is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, toxicological effects, and relevant case studies.
This compound can be synthesized through various methods, including electrophilic fluorination of the corresponding dimethylbenzene derivatives. The molecular formula is , and it has a molecular weight of 150.19 g/mol. The compound exhibits a boiling point of approximately 166 °C and is characterized by its distinct aromatic structure, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through electrophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function.
Toxicological Profile
This compound is classified as a hazardous substance with significant toxicological implications. Exposure can occur through inhalation, dermal contact, or ingestion. The following table summarizes key toxicological effects:
Route of Exposure | Health Effects | Notes |
---|---|---|
Inhalation | Respiratory irritation | Can cause coughing and shortness of breath |
Dermal | Skin sensitization and irritation | May lead to dermatitis or allergic reactions |
Oral | Gastrointestinal distress | Symptoms include nausea and vomiting |
Systemic | Potential mutagenicity | May induce genetic mutations in exposed organisms |
Case Studies
Several studies have explored the biological effects of this compound:
- Protein Modification : Research has demonstrated that this compound can modify amino acids in proteins, impacting their function. A study showed that exposure led to alterations in enzyme activity due to covalent bonding with active site residues.
- Genotoxicity : In vitro studies indicated that the compound exhibits genotoxic properties, causing DNA strand breaks in cultured mammalian cells. This suggests a potential risk for carcinogenic effects upon prolonged exposure.
- Environmental Impact : A study assessed the environmental persistence and bioaccumulation potential of this compound in aquatic organisms. Results indicated moderate bioaccumulation factors, raising concerns about its ecological impact.
Properties
IUPAC Name |
1-fluoro-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIJEURQKZASKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490106 | |
Record name | 1-Fluoro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-65-3 | |
Record name | 1-Fluoro-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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